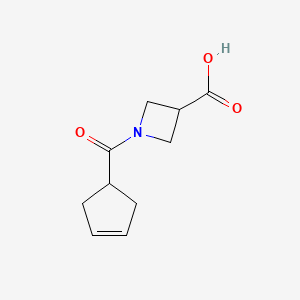![molecular formula C8H8N2O4 B1466268 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1350989-20-6](/img/structure/B1466268.png)
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of oxazolines, a class of compounds to which our compound belongs, has been extensively studied . Amino alcohols, carboxylic acids, carbonyl compounds, and alkenes are among the substrates used in various synthetic protocols . The reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes is particularly significant in the synthesis of oxazolines . Amination of alpha-bromocarboxylic acids provides a straightforward method for preparing alpha-aminocarboxylic acids .Chemical Reactions Analysis
Amino acids, which are structurally similar to our compound, undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of another, an amide bond is formed, releasing a molecule of water (H2O) .科学的研究の応用
Ruthenium-catalyzed Synthesis and Triazole Scaffolds
A study explores the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing the utility of triazole scaffolds in developing peptidomimetics and biologically active compounds. This synthesis overcomes challenges associated with the Dimroth rearrangement, indicating the relevance of oxazole derivatives in medicinal chemistry and drug design (Ferrini et al., 2015).
α-Metalated Isocyanides in Organic Synthesis
α-Alkali-metalated isocyanides, derived from reactions involving isocyanides and bases, demonstrate dual nucleophilic and electrophilic properties. Their application in synthesizing heterocycles, including oxazoles, highlights their utility in forming structurally complex and functional organic compounds. This approach underscores the importance of oxazole derivatives in developing new synthetic pathways (Schöllkopf, 1979).
Synthesis of Oxazolidines and Thiazolidines
The preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters showcases the synthetic versatility of oxazole derivatives. This study illustrates their potential in generating compounds with significant biological activity, further emphasizing the importance of oxazole frameworks in pharmaceutical research (Badr et al., 1981).
Efficient Synthesis of Functionalised 4-Aminooxazoles
An intermolecular reaction involving ynamides and N-acylpyridinium N-aminides, catalyzed by gold, facilitates the synthesis of highly functionalised 4-aminooxazoles. This method highlights the strategic utility of oxazole derivatives in accessing complex, biologically relevant structures with diverse functional groups (Gillie et al., 2016).
Antimicrobial Activity of Oxazole and Thiazole Derivatives
The synthesis of new amino acids and peptides containing thiazole and oxazole moieties demonstrates moderate antimicrobial activity against various pathogens. This research signifies the potential of oxazole derivatives in contributing to the development of new antimicrobial agents, showcasing their biological relevance (Stanchev et al., 1999).
作用機序
Target of Action
The primary target of 2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is the Serine/threonine-protein kinase PknG . This protein kinase plays a crucial role in the Mycobacterium tuberculosis organism .
Mode of Action
It is known to interact with the serine/threonine-protein kinase pkng .
生化学分析
Biochemical Properties
2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By altering the phosphorylation status of key proteins in this pathway, this compound can affect cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction. For instance, it can inhibit enzyme activity by occupying the active site and preventing substrate binding. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to liver toxicity and other systemic effects. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle. Understanding these metabolic pathways is crucial for predicting the compound’s effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6(4-1-2-4)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLYCNABUIOMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


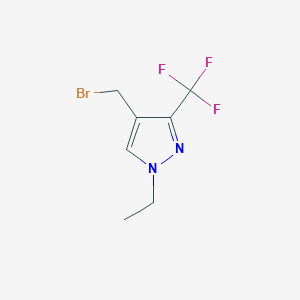
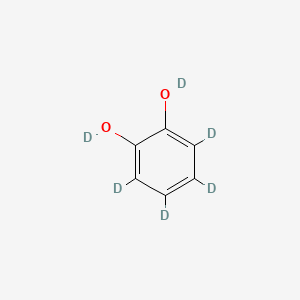
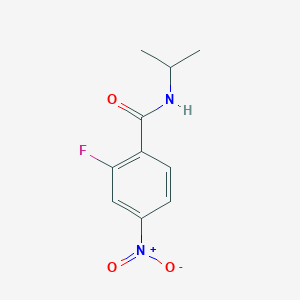


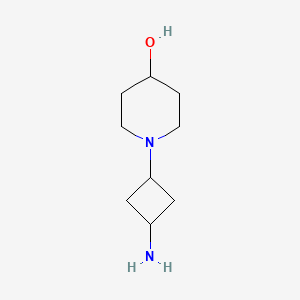
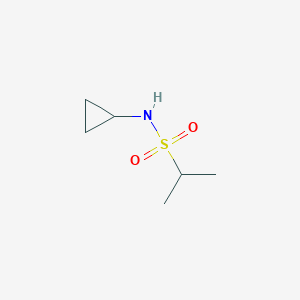
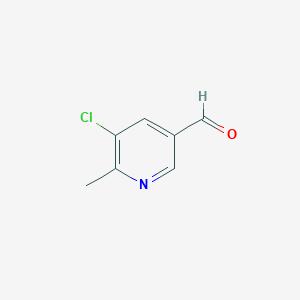

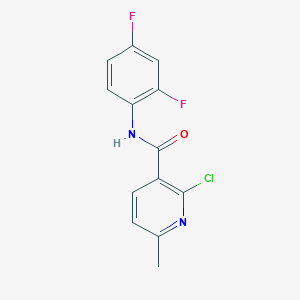
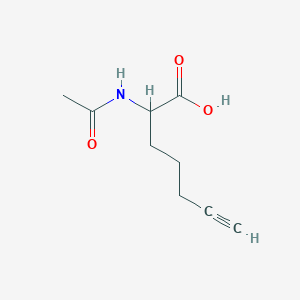
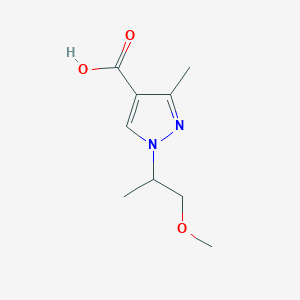
![2-{7,9-Dimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1466204.png)
